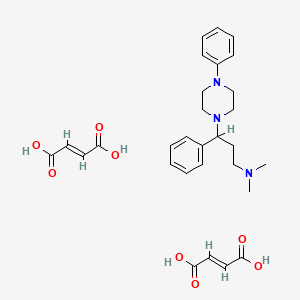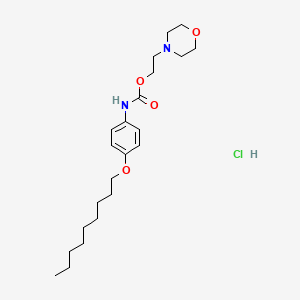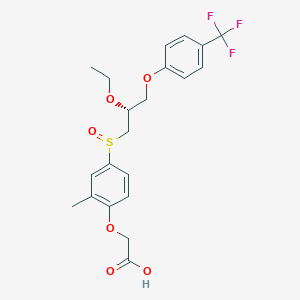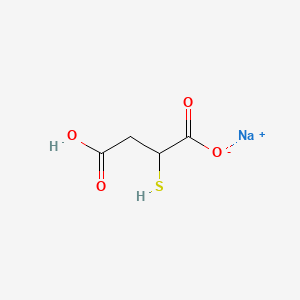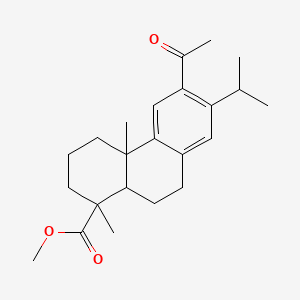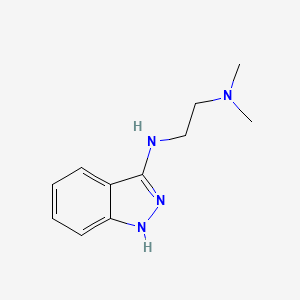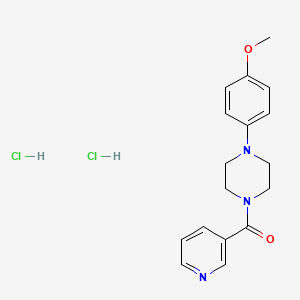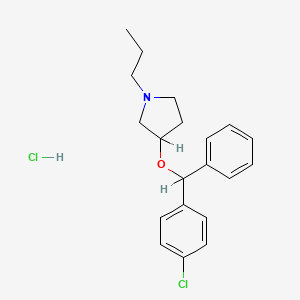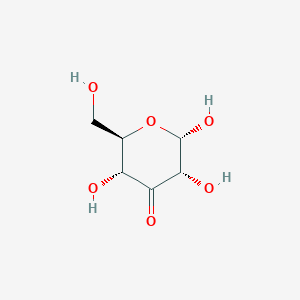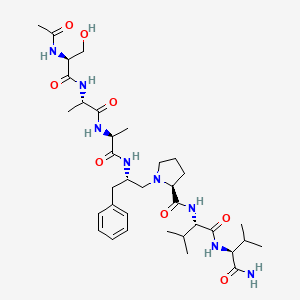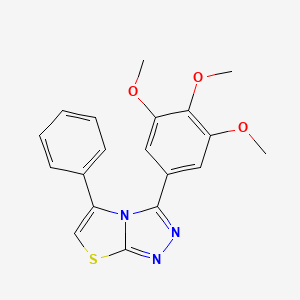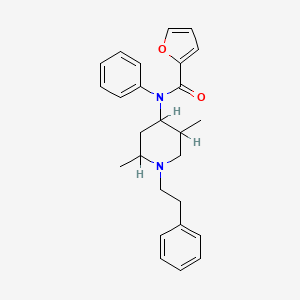
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenyl and furan groups. Common synthetic routes include:
Piperidine Ring Formation: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.
Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
123035-82-5 |
|---|---|
Formule moléculaire |
C26H30N2O2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c1-20-19-27(16-15-22-10-5-3-6-11-22)21(2)18-24(20)28(23-12-7-4-8-13-23)26(29)25-14-9-17-30-25/h3-14,17,20-21,24H,15-16,18-19H2,1-2H3 |
Clé InChI |
XCCCJWANYTZAJT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


